molecular formula C10H10BrN B1375250 7-bromo-2,3-dimethyl-1H-indole CAS No. 877160-21-9

7-bromo-2,3-dimethyl-1H-indole

Cat. No. B1375250
CAS RN: 877160-21-9
M. Wt: 224.1 g/mol
InChI Key: CKPLJYFGWKNGSE-UHFFFAOYSA-N
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Description

7-bromo-2,3-dimethyl-1H-indole is a chemical compound with the molecular formula C10H10BrN . It is a derivative of indole, a heterocyclic compound that is important in many biological compounds .


Synthesis Analysis

The synthesis of 2,3-dimethyl-1H-indole, a core structure of 7-bromo-2,3-dimethyl-1H-indole, can be efficiently achieved via Fischer indolization of 2-butanone and phenylhydrazine in ethanol, using boron trifluoride etherate as a catalyst .


Molecular Structure Analysis

The molecular structure of 7-bromo-2,3-dimethyl-1H-indole consists of a benzene ring fused to a pyrrole ring, with bromine and two methyl groups attached at positions 7, 2, and 3 respectively .


Chemical Reactions Analysis

Indole derivatives, including 7-bromo-2,3-dimethyl-1H-indole, have been found to participate in various chemical reactions. For instance, they can form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Scientific Research Applications

Bromination of Indole Derivatives

  • Miki et al. (2006) explored the bromination of dimethyl indole-2,3-dicarboxylates, a process relevant to the synthesis of 7-bromo-2,3-dimethyl-1H-indole. This work contributes to the understanding of halogenation reactions in indole derivatives, crucial for developing new compounds with potential applications in various fields, including pharmaceuticals (Miki et al., 2006).

Structural and Spectroscopic Analysis

  • Tariq et al. (2020) conducted a comprehensive study on novel indole derivatives, including structural and spectroscopic analysis. This research enhances the understanding of the chemical properties of indole derivatives, which is crucial for their application in scientific research (Tariq et al., 2020).

Indole Derivatives in Organic Synthesis

  • Cacchi & Fabrizi (2005) provided an overview of the synthesis and functionalization of indoles in organic chemistry. This research is significant as it outlines methods for modifying indole structures, such as 7-bromo-2,3-dimethyl-1H-indole, for various scientific applications (Cacchi & Fabrizi, 2005).

N-Alkylation in Dimethyl Sulfoxide

  • Heaney & Ley (1973) explored the N-alkylation of indoles in dimethyl sulfoxide. Their work provides insights into the chemical modification processes of indole derivatives, crucial for the development of new materials and compounds in scientific research (Heaney & Ley, 1973).

Safety And Hazards

According to the safety data sheet, 7-bromo-2,3-dimethyl-1H-indole is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on investigating the biological activities of 7-bromo-2,3-dimethyl-1H-indole and its potential applications in pharmacological compounds.

properties

IUPAC Name

7-bromo-2,3-dimethyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c1-6-7(2)12-10-8(6)4-3-5-9(10)11/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPLJYFGWKNGSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=CC=C2Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-2,3-dimethyl-1H-indole

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